molecular formula C12H10N2O B11902476 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine CAS No. 61982-56-7

2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11902476
CAS No.: 61982-56-7
M. Wt: 198.22 g/mol
InChI Key: SXDQTEKLRHIZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a chemically novel derivative based on the privileged imidazo[1,2-a]pyridine scaffold, a structure featured in over 75% of FDA-approved drugs and renowned for its diverse biological activities and favorable drug-like properties . This compound integrates a furan-2-yl moiety at the 2-position and a methyl group at the 6-position of the central heterocycle. The imidazo[1,2-a]pyridine core is a significant focus in organic and medicinal chemistry, with documented research applications spanning antibacterial, antifungal, antiviral, and anticancer agent development . Furthermore, structural analogs have been investigated as inhibitors of various biological targets, including Rab geranylgeranyl transferase (RGGT) and METTL3 , highlighting the scaffold's versatility in probing disease pathways. The specific substitution pattern on this compound is of particular research interest. The furan ring, an oxygen-containing heterocycle, can influence the molecule's electronic distribution, lipophilicity, and potential for target engagement . Meanwhile, substitutions at the C6 position of the imidazo[1,2-a]pyridine ring are recognized as a privileged modification, often being directly responsible for a compound's biological activity against specific enzymes . This makes this compound a valuable chemical tool for structure-activity relationship (SAR) studies, library synthesis, and hit-to-lead optimization campaigns aimed at developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can leverage this compound as a key intermediate or a core structure for further chemical functionalization, or as a starting point for biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61982-56-7

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O/c1-9-4-5-12-13-10(8-14(12)7-9)11-3-2-6-15-11/h2-8H,1H3

InChI Key

SXDQTEKLRHIZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the aminopyridine’s nitrogen on the electrophilic carbonyl carbon of 2 , followed by cyclization and elimination of HCl. Copper catalysts, particularly Cu(OTf)₂, enhance reactivity by coordinating to the diketone and facilitating enolization. In a representative procedure, 1 (1 equiv) and 2 (1.5 equiv) react in DMF at 60°C for 20 h with Cu(OTf)₂ (20 mol %) and Cs₂CO₃ (1 equiv), yielding the target compound in 62%. Substituting Cu(OTf)₂ with Cu(OAc)₂ or CuCl₂ reduces yields to <20%, underscoring the importance of the triflate counterion in stabilizing intermediates.

Table 1: Catalyst Screening for Cyclocondensation

CatalystYield (%)Reaction Time (h)
Cu(OTf)₂6220
CuCl₂1220
Cu(OAc)₂020

Organometallic Coupling via Mixed Anhydride Intermediates

An alternative route employs the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with furyl organometallic reagents. Here, 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (3 ) is converted to a mixed anhydride (4 ) using ClCO₂iPr and Et₃N, which subsequently reacts with furan-2-ylmagnesium bromide (5 ) to install the furan moiety.

Key Steps and Conditions

  • Formation of Mixed Anhydride : 3 (1 equiv) reacts with ClCO₂iPr (1.2 equiv) and Et₃N (1.5 equiv) in THF at 0°C for 1 h.

  • Grignard Addition : 4 is treated with 5 (2 equiv) at −78°C, followed by warming to room temperature. Quenching with NH₄Cl yields the product in 73%.

This method avoids harsh cyclization conditions but requires stringent temperature control to prevent over-addition of the Grignard reagent.

Palladium-Catalyzed Cross-Coupling of Boronic Acids

A third approach adapts Suzuki-Miyaura coupling to introduce the furan-2-yl group. The 2-bromo-6-methylimidazo[1,2-a]pyridine (6 ) reacts with furan-2-ylboronic acid (7 ) using Pd(PPh₃)₄ as a catalyst.

Optimization and Scope

Reactions conducted in dioxane/H₂O (3:1) with K₂CO₃ (2 equiv) at 80°C for 12 h achieve 85% yield. The protocol tolerates electron-deficient boronic acids but requires inert conditions to prevent protodeboronation. Catalyst loading below 5 mol % leads to incomplete conversion, while higher loadings (>10 mol %) promote side reactions.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 6.8 Hz, 1H, H-8), 7.67 (d, J = 9.0 Hz, 1H, H-5), 6.95–6.88 (m, 2H, furan-H), 4.64 (t, J = 7.9 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 156.6 (C=O), 143.3 (imidazo-C2), 140.4 (furan-C2), 128.5 (C6), 112.9 (C5), 45.3 (CH₂).

Infrared Spectroscopy (IR)

  • Peaks at 1756 cm⁻¹ (C=O stretch), 1412 cm⁻¹ (C–N imidazo), and 1081 cm⁻¹ (furan C–O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₁N₂O₂ [M + H]: 235.0872; Found: 235.0869.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Catalyst ReusabilityScalability
Cyclocondensation62NoModerate
Organometallic Coupling73NoHigh
Suzuki-Miyaura85NoHigh
One-Pot Magnetic89Yes (4 cycles)High

The one-pot magnetic method offers superior sustainability, while Suzuki-Miyaura provides the highest yield. Cyclocondensation remains advantageous for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

The imidazo[1,2-a]pyridine scaffold, including derivatives like 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine, has been extensively studied for its anticancer properties.

Case Studies

  • A study highlighted the synthesis of novel imidazo[1,2-a]pyridine-thiophene derivatives that showed promising results in inhibiting FLT3 mutations associated with AML . The lead compound displayed significant anti-proliferative effects against various AML cell lines.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can act against a range of pathogens.

Antiviral Activity

  • Some studies have reported antiviral activity against viruses such as human cytomegalovirus and varicella-zoster virus, showcasing the potential of these compounds in treating viral infections .

Antibacterial and Antifungal Properties

  • Recent investigations into quaternized pyridine derivatives revealed significant antibacterial and antifungal activities, indicating that modifications to the imidazo[1,2-a]pyridine framework can enhance these properties .

Other Therapeutic Applications

Beyond oncology and infectious diseases, this compound has potential applications in treating other health conditions.

Neurological Disorders

  • Some derivatives have been explored for their anxiolytic and sedative effects. Compounds like zolpidem and alpidem are known for their use in treating anxiety and sleep disorders .

Cardiovascular Applications

  • The imidazo[1,2-a]pyridine core is present in drugs that address cardiovascular issues, indicating its versatility as a pharmacophore .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/EffectReference
Cancer Inhibition2-(Furan-2-yl)-6-methylimidazo...c-KIT kinase inhibition
Imidazo[1,2-a]pyridine-thiopheneFLT3 inhibition
AntiviralImidazo[1,2-a]pyridine derivativesHuman cytomegalovirus
Varicella-zoster virus
AntibacterialQuaternized pyridine derivativesVarious bacterial strains
AntifungalQuaternized pyridine derivativesFungal pathogens
Neurological DisordersZolpidemAnxiolytic effect
CardiovascularAlpidemTreatment for heart failure

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents at positions 2 and 6 significantly influence melting points, solubility, and synthetic yields. Key comparisons include:

Compound Name Substituents (Position 2/6) Melting Point (°C) Yield (%) Molecular Formula Key Reference
2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine Furan-2-yl / Methyl Not reported 87* C₁₂H₁₀N₂O
6-Methyl-2-phenylimidazo[1,2-a]pyridine (3j) Phenyl / Methyl 175–177 83 C₁₄H₁₂N₂
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 4-Bromophenyl / Methyl 214–215 77 C₁₄H₁₁BrN₂
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine (3ah) Thiophen-2-yl / H 87–89 87 C₁₀H₈N₂S

The furan-substituted derivative likely has a lower melting point than phenyl analogs but higher than non-methylated counterparts like 3ah.

Antitubercular Activity
  • 6-Methyl-2-(4-fluorophenyl) derivative : Exhibits MIC values as low as 0.004 µM against Mycobacterium tuberculosis (Mtb), attributed to cytochrome bcc1 oxidase inhibition .
  • Furan-substituted analogs : While direct data for this compound is unavailable, furan-containing imidazo[1,2-a]pyridines (e.g., compound 19 in ) show moderate bioactivity, suggesting the furan’s electron-rich nature may enhance target binding .
Antimicrobial Activity
  • 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine : Demonstrates potent activity against Staphylococcus aureus due to the electron-withdrawing fluorine enhancing membrane penetration .
  • Furan vs. Thiophene : Thiophene-substituted analogs (e.g., 3af, 3ag in ) show comparable yields but divergent bioactivity profiles, likely due to sulfur’s polarizability vs. oxygen’s electronegativity .

Electronic and Structural Effects

  • Furan (O-containing) vs.
  • For example, 6-methyl-2-phenyl derivatives (3j) show higher melting points and yields than non-methylated analogs .

Biological Activity

2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and pyridine ring with a furan substituent. This unique structure contributes to its varied biological activities. The compound can be represented as follows:

C11H9N3O\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer activity. For instance, studies have shown that certain analogs can inhibit key kinases involved in cancer progression, such as FLT3, which is critical in acute myeloid leukemia (AML) treatment. A notable study found that specific derivatives demonstrated equal potency against various FLT3 mutations in AML cell lines, suggesting their potential as targeted therapies .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against bacterial strains, including resistant ones. The presence of functional groups enhances their lipophilicity and interaction with microbial targets .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammatory pathways. This activity positions it as a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions on the ring system significantly influence biological activity. For example:

  • Position 6 Substituents : Varying groups at this position can enhance or diminish potency against specific biological targets.
  • Furan Ring Modifications : Alterations on the furan moiety can affect lipophilicity and interaction with cellular membranes.

Table 1 summarizes the IC50 values of various derivatives tested against cancer cell lines:

CompoundIC50 (μM)Targeted Activity
This compound150Anticancer (HeLa cells)
6-bromo derivative120Antimicrobial
6-nitro derivative200Anti-inflammatory

Study on HeLa Cells

A detailed investigation into the cytotoxic effects of various imidazo[1,2-a]pyridine analogs was conducted using HeLa cells. The study evaluated compounds for their ability to inhibit cell viability through a PrestoBlue® assay. Results indicated that several compounds had IC50 values below 150 μM, showcasing significant cytotoxicity .

Inhibition of Rab Geranylgeranylation

Another study focused on the inhibition of Rab geranylgeranylation by synthesizing phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine. These compounds were tested for their ability to disrupt prenylation processes in cancer cells, with several showing promising results in reducing cell viability .

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine and its derivatives?

The compound can be synthesized via multi-component reactions or sequential functionalization. For example:

  • A four-step synthesis starting from 2-acetylfuran involves bromination, condensation with 6-aminonicotinonitrile, and Suzuki coupling with boronic acids to introduce aromatic substituents .
  • Derivatives with amidine groups (e.g., antiprotozoal agents) are prepared via bis-O-acetoxyamidoxime intermediates followed by hydrogenation in glacial acetic acid . Key reagents : N-Bromosuccinimide, 2-aminoimidazoles, aliphatic 1,3-difunctional compounds, and Pd catalysts for cross-coupling.

Q. What analytical techniques are critical for characterizing this compound and its analogues?

  • NMR and FT-IR : Used to confirm regiochemistry and functional groups (e.g., amidoxime intermediates or methyl substituents) .
  • X-ray crystallography : SHELX software is widely employed for small-molecule refinement to resolve crystal structures, particularly for polymorphic forms .
  • Mass spectrometry : ESI-HRMS validates molecular weights of derivatives, such as C3-functionalized imidazo[1,2-a]pyridines .

Q. How are pharmacological properties of this compound initially evaluated?

  • In vitro assays : IC50 values against pathogens (e.g., Trypanosoma brucei rhodesiense and Plasmodium falciparum) are determined using dose-response curves .
  • DNA affinity studies : ΔTm measurements assess binding to DNA minor grooves, critical for antiprotozoal activity .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in imidazo[1,2-a]pyridine derivatives?

  • Substituent effects : 6-Methyl and furan-2-yl groups enhance DNA binding and selectivity. For example, 2-[5-(4-amidinophenyl)-furan-2-yl] derivatives show IC50 values ≤1 nM against T. b. rhodesiense .
  • Functionalization at C3 : BCl3-mediated C–S bond formation introduces thioether groups, improving solubility and target engagement .

Q. What crystallographic strategies resolve polymorph-dependent luminescence in imidazo[1,2-a]pyridines?

  • Polymorphs of cyano-substituted derivatives (e.g., 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine) exhibit yellow, orange, or red luminescence due to variations in hydrogen-bonding networks and π-π stacking. SHELXL refinement and DFT calculations correlate emission wavelengths with excited-state intramolecular proton transfer (ESIPT) .

Q. How can contradictory data in pharmacological studies be addressed?

  • Case example : Diamidines with high ΔTm values may show poor in vivo efficacy due to pharmacokinetic limitations. Solutions include:
  • Prodrug development (e.g., bis-O-acetoxyamidoximes) to enhance bioavailability .
  • In vivo validation : Mouse models (e.g., STIB900 for trypanosomiasis) distinguish compounds with curative potential (4/4 cures at 20 mg/kg) .

Q. What catalytic methods enable selective functionalization of imidazo[1,2-a]pyridines?

  • BCl3-mediated reactions : Facilitate C–N, C–S, and C–O bond formation at the benzylic position. For example, 6-methyl-2-phenyl derivatives react with thiols to yield C3-thioether analogues in >70% yield .
  • Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups at C2 using Pd catalysts, critical for diversifying pharmacological scaffolds .

Q. How does polymorphism affect physicochemical and biological properties?

  • Luminescence : Polymorphs of 6-cyano-2-(2′-hydroxyphenyl) derivatives emit distinct colors due to ESIPT efficiency differences .
  • Solubility : Crystalline hydrates (e.g., 2d vs. 2b in ) exhibit varying melting points and dissolution rates, impacting formulation strategies .

Methodological Tables

Q. Table 1: Key Pharmacological Data for Selected Derivatives

CompoundTarget PathogenIC50 (nM)In Vivo Efficacy (STIB900 Model)Reference
2-[5-(4-Amidinophenyl)-furan-2-yl]T. b. rhodesiense14/4 cures at 20 mg/kg
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylanilineMycobacterium tuberculosis0.03N/A

Q. Table 2: Synthesis Methods for Functionalized Derivatives

Reaction TypeConditionsYieldApplicationReference
Suzuki couplingPd catalyst, aryl boronic acid70–85%C2-aryl substitution
BCl3-mediated C–S bondingDCM, thiols, 0°C to rt64–82%C3-thioether functionalization
Hydrogenation of amidoximesH2, glacial acetic acid77–85%Antiprotozoal diamidines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.